molecular formula C13H22O2 B14389799 (5,6-Dimethyl-2,3,4,7-tetrahydro-1H-indene-3a,7a-diyl)dimethanol CAS No. 88307-49-7

(5,6-Dimethyl-2,3,4,7-tetrahydro-1H-indene-3a,7a-diyl)dimethanol

Cat. No.: B14389799
CAS No.: 88307-49-7
M. Wt: 210.31 g/mol
InChI Key: IFAVBMSUIDPYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,6-Dimethyl-2,3,4,7-tetrahydro-1H-indene-3a,7a-diyl)dimethanol is an organic compound with a unique structure that includes a tetrahydroindene core substituted with two hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dimethyl-2,3,4,7-tetrahydro-1H-indene-3a,7a-diyl)dimethanol typically involves the hydrogenation of indene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of 5,6-dimethylindene in the presence of a palladium catalyst to yield the tetrahydroindene intermediate. This intermediate is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide to introduce the dimethanol groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethyl-2,3,4,7-tetrahydro-1H-indene-3a,7a-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), formaldehyde (CH2O)

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

(5,6-Dimethyl-2,3,4,7-tetrahydro-1H-indene-3a,7a-diyl)dimethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5,6-Dimethyl-2,3,4,7-tetrahydro-1H-indene-3a,7a-diyl)dimethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound’s hydrophobic core allows it to interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6-Dimethyl-2,3,4,7-tetrahydro-1H-indene-3a,7a-diyl)dimethanol is unique due to its specific substitution pattern and the presence of two hydroxymethyl groups. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

88307-49-7

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

[7a-(hydroxymethyl)-5,6-dimethyl-2,3,4,7-tetrahydro-1H-inden-3a-yl]methanol

InChI

InChI=1S/C13H22O2/c1-10-6-12(8-14)4-3-5-13(12,9-15)7-11(10)2/h14-15H,3-9H2,1-2H3

InChI Key

IFAVBMSUIDPYQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2(CCCC2(C1)CO)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.